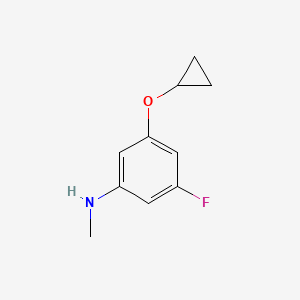

3-Cyclopropoxy-5-fluoro-N-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyloxy-5-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDZTBJTFDKNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)F)OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aniline Derivatives Research

Fluorinated aniline (B41778) derivatives are a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. nbinno.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.org Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

The aniline scaffold itself is a versatile building block, providing a reactive site for a multitude of chemical transformations. nbinno.com When combined with fluorine, the resulting fluorinated anilines serve as crucial intermediates in the synthesis of a wide array of complex molecules with tailored functionalities. nbinno.com Research in this area is focused on developing novel fluorination methods and exploring the unique reactivity of these compounds to access new chemical space. researchgate.net The presence of a fluorine atom on the aniline ring of 3-Cyclopropoxy-5-fluoro-N-methylaniline positions it firmly within this important class of compounds, suggesting its potential as a precursor for molecules with enhanced pharmacological or material properties. nbinno.comontosight.ai

Significance of the Cyclopropoxy Moiety in Synthetic Chemistry

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy moiety, is a highly valuable substituent in medicinal chemistry and organic synthesis. unl.ptscientificupdate.com Its unique steric and electronic properties set it apart from other alkyl groups. fiveable.me The strained three-membered ring imparts partial double-bond character, allowing it to participate in conjugation with adjacent π-systems. unl.ptfiveable.me This can influence the electron distribution within a molecule and affect its reactivity and binding interactions. unl.pt

From a medicinal chemistry perspective, the cyclopropoxy group is often used to:

Enhance Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism compared to linear alkyl groups, which can lead to an improved pharmacokinetic profile. hyphadiscovery.comiris-biotech.de

Modulate Lipophilicity: It can fine-tune the balance between water and lipid solubility, which is crucial for drug absorption, distribution, metabolism, and excretion. iris-biotech.de

Introduce Conformational Rigidity: The rigid structure of the cyclopropyl group can lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. unl.ptiris-biotech.de

The incorporation of a cyclopropoxy group into the 3-Cyclopropoxy-5-fluoro-N-methylaniline structure is therefore a deliberate design choice aimed at imparting these desirable properties.

Overview of Current Research Landscape and Gaps Pertaining to N Methylaniline Scaffolds

N-methylaniline and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. echemi.comechemi.com The N-methyl group can influence the molecule's properties, such as its basicity and nucleophilicity, compared to the parent aniline (B41778). echemi.com The synthesis of N-methylanilines is a well-established area of research, with methods often involving the methylation of anilines. google.comrsc.org

However, the current research landscape reveals a focus on simpler N-methylaniline derivatives. There is a noticeable gap in the literature concerning more complex, highly substituted N-methylaniline scaffolds that incorporate both fluorine and a cyclopropoxy group. While the individual components are well-studied, their combined influence on the molecule's properties and reactivity is less understood. This presents an opportunity for further investigation into the synthesis and application of molecules like 3-Cyclopropoxy-5-fluoro-N-methylaniline.

Research Objectives and Scope for Advanced Investigations of 3 Cyclopropoxy 5 Fluoro N Methylaniline

Historical and Current Synthetic Routes for Substituted Anilines

Anilines are fundamental building blocks in the synthesis of a vast array of chemicals, including pharmaceuticals and agrochemicals. google.com Historically, the synthesis of substituted anilines has relied on classical methods such as the reduction of nitroarenes and nucleophilic aromatic substitution (SNAr). The reduction of nitro groups, often achieved with metals like iron, tin, or through catalytic hydrogenation, remains a robust and widely used method due to the ready availability of nitroaromatic precursors.

Modern synthetic chemistry has expanded the toolkit for aniline synthesis considerably. Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, copper, and nickel, have become powerful tools for C-N bond formation. orgsyn.org These methods allow for the coupling of aryl halides or triflates with ammonia (B1221849) surrogates or nitrogen nucleophiles. Furthermore, C-H functionalization has emerged as a cutting-edge strategy, enabling the direct introduction of amino groups onto an aromatic ring, thus offering a more atom-economical approach. google.com Contemporary methods also include multi-component reactions, which allow for the construction of complex aniline derivatives from simple, acyclic precursors in a single step. google.com

Precursor Synthesis and Functional Group Transformations Leading to the Aniline Core

The synthesis of this compound necessitates a logically designed precursor that facilitates the regioselective introduction of the required functional groups. A plausible synthetic strategy would commence with a benzene (B151609) ring bearing functional groups that direct subsequent substitutions to the desired 1, 3, and 5 positions.

A key intermediate for this synthesis is a 3,5-disubstituted aniline. For instance, a precursor like 3-bromo-5-fluoroaniline (B180217) or 3-amino-5-fluorophenol (B2525007) would be highly valuable. The synthesis of these precursors involves several steps:

Synthesis of 1-bromo-3,5-difluorobenzene : This can be prepared from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction, where the aniline is first converted to its diazonium salt and subsequently treated with cuprous bromide (CuBr) and hydrobromic acid (HBr). google.comgoogle.com An alternative route involves the bromination of 2,4-difluoroaniline (B146603), followed by diazotization and deamination. google.com

Synthesis of 3-bromo-5-fluoroaniline : This can be approached by starting with a different isomer, such as 4-fluoroaniline. The process involves protecting the amino group via acetylation, followed by nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield the desired aniline. google.com

Synthesis of 3-amino-5-fluorophenol : This precursor can be prepared from starting materials like 2,4-difluoroaniline through a reaction with potassium hydroxide (B78521) in water, followed by steam distillation. guidechem.comnih.govsigmaaldrich.com

Once a suitable precursor like 3-bromo-5-fluoroaniline or 3-amino-5-fluorophenol is obtained, it serves as the scaffold for introducing the remaining functional groups.

Introduction of the Cyclopropoxy Moiety: Alkylation and Etherification Strategies

The cyclopropoxy group is a key feature of the target molecule. Its introduction onto the aromatic ring is typically achieved through etherification of a phenol (B47542) precursor or by coupling cyclopropanol (B106826) with an aryl halide.

Nucleophilic Aromatic Substitution Approaches for Cyclopropoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the cyclopropoxy group, especially if the aromatic ring is "activated" by electron-withdrawing groups. beilstein-journals.org In a potential synthetic route starting from a precursor like 1,3-difluoro-5-nitrobenzene, the fluorine atom is a good leaving group for SNAr.

The reaction would involve treating the activated fluoroarene with a cyclopropoxide salt (generated by deprotonating cyclopropanol with a strong base like sodium hydride). The electron-withdrawing nitro group in the meta position facilitates the nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). This strategy allows for the direct formation of a C(aryl)-O bond. While fluorine is typically considered a poor leaving group in other substitution reactions, in SNAr, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. beilstein-journals.org

Copper- or Palladium-Catalyzed Etherification Reactions

Modern synthetic methods often employ transition metal catalysis for the formation of aryl ethers, as these reactions can proceed under milder conditions and with a broader substrate scope than classical methods like the Ullmann condensation.

Copper-Catalyzed Etherification : Copper(I) salts, often in the presence of a ligand, can effectively catalyze the coupling of aryl halides with alcohols. A protocol for the etherification of aryl iodides using copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand in the presence of KF/Al2O3 has been shown to be effective. ucla.edu For aryl bromides, a newer method utilizes a copper catalyst with N¹,N²-diarylbenzene-1,2-diamine ligands, which can facilitate the reaction at room temperature. sigmaaldrich.comgoogle.com These methods would be applicable for coupling a precursor like 3-bromo-5-fluoroaniline (after protecting the amine) or 3-bromo-5-fluorophenol (B1288921) with cyclopropanol.

Palladium-Catalyzed Etherification : Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions typically involve a palladium precursor and a specialized phosphine (B1218219) ligand. The cross-coupling of cyclopropanols with aryl halides under palladium catalysis has been successfully demonstrated. nih.gov This approach offers a direct route to introduce the cyclopropoxy moiety onto an aryl halide precursor.

Regioselective Fluorination Techniques in Anilines

The introduction of a fluorine atom with specific regiochemistry onto an aniline ring can be challenging. The directing effects of the amino group typically favor substitution at the ortho and para positions. To achieve meta-fluorination, either the fluorine must be incorporated early in the synthesis using a pre-fluorinated starting material, or a specialized fluorination method must be employed.

Starting with a precursor that already contains the fluorine atom in the desired position, such as 3,5-difluorobromobenzene or 3-fluoro-5-bromoaniline , is often the most straightforward strategy. nih.gov This circumvents the challenges of direct, regioselective fluorination of a complex aniline derivative.

However, methods for the direct fluorination of aromatic compounds exist, primarily using electrophilic fluorinating agents like Selectfluor®. The regioselectivity of such reactions on substituted anilines is highly dependent on the existing substituents and reaction conditions. Achieving selective meta-fluorination on an unprotected aniline is generally difficult. Therefore, a synthetic strategy that relies on a fluorinated starting material is more common and predictable. For example, the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF hydrate (B1144303) demonstrates a method where a nitro group is replaced by fluorine, which could be adapted for other activated systems. beilstein-journals.org

N-Methylation Strategies for Aniline Derivatives

The final step in the synthesis of this compound is typically the methylation of the nitrogen atom of the precursor, 3-Cyclopropoxy-5-fluoroaniline. While classical methods using toxic reagents like methyl iodide or dimethyl sulfate (B86663) are available, modern approaches favor more environmentally benign and efficient catalytic systems.

A prominent strategy is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, which uses methanol (B129727) as an inexpensive and readily available C1 source. google.com This process is catalyzed by various transition metal complexes.

| Catalyst System | Base | Temperature (°C) | Notes |

| Ruthenium Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Cs₂CO₃ (weak base) | - | Effective for a range of N-methylaniline derivatives. google.com |

| Cyclometalated Ruthenium Complexes | NaOH | 60 | Proceeds under mild conditions. google.com |

| Iridium Complexes (e.g., NHC-Ir(III)) | KOtBu | 120 | Successful for N-methylation of anilines with methanol. chemicalbook.com |

| Bimetallic PdCu-Fe₃O₄ Nanoparticles | K₂CO₃ | - | Synergistic catalytic activity for selective N-methylation. |

| Manganese Pincer-Complex | - | - | Enables mono-N-methylation of anilines with methanol. google.com |

These catalytic methods proceed by the temporary oxidation of methanol to formaldehyde (B43269) in situ, which then reacts with the aniline to form an imine or aminal. This intermediate is subsequently reduced by the metal hydride species that was formed during the initial alcohol oxidation, regenerating the catalyst and yielding the N-methylated aniline. The only byproduct of this process is water, making it a highly atom-economical and green chemical transformation. google.com

Optimization of Reaction Conditions and Yields

Step 1: Synthesis of 3-Cyclopropoxy-5-fluoroaniline via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In this case, the sodium salt of 3-amino-5-fluorophenol would be reacted with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide).

The general reaction is as follows:

Starting Material: 3-Amino-5-fluorophenol Reagents: Sodium hydride (NaH) or another suitable base, Cyclopropyl bromide Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Optimization of Reaction Conditions:

The yield of this etherification can be significantly influenced by several factors:

Base Selection: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the phenolic hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice as it forms the sodium phenoxide in situ and the by-product, hydrogen gas, is easily removed. numberanalytics.com Other bases like potassium carbonate (K₂CO₃) could also be employed, potentially under phase-transfer catalysis conditions to enhance reactivity.

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally effective for SN2 reactions as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. numberanalytics.com The choice of solvent can impact reaction time and temperature requirements.

Temperature Control: The reaction temperature needs to be carefully controlled to balance the rate of reaction with the potential for side reactions. Typically, these reactions are run at temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C).

Nature of the Leaving Group: While cyclopropyl bromide is a common reagent, the corresponding iodide or tosylate could also be used, potentially altering the reaction kinetics.

A hypothetical optimization study for this step is presented in the table below:

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 24 | 65 |

| 2 | NaH | THF | 60 | 12 | 78 |

| 3 | NaH | DMF | 25 | 18 | 75 |

| 4 | NaH | DMF | 60 | 8 | 85 |

| 5 | K₂CO₃ | DMF | 80 | 24 | 70 |

This is a hypothetical data table for illustrative purposes.

Step 2: N-Methylation of 3-Cyclopropoxy-5-fluoroaniline

The final step is the selective methylation of the amino group. Several methods exist for the N-methylation of anilines, each with its own set of conditions to optimize.

Reductive Amination: A common and effective method involves the reaction of the aniline with formaldehyde in the presence of a reducing agent. organic-chemistry.org

Reagents: Formaldehyde, Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB) Solvent: Methanol or Dichloromethane (DCM)

Optimization would involve controlling the stoichiometry of formaldehyde to prevent dimethylation, as well as the choice of reducing agent and reaction temperature. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

Other Methylating Agents: Traditional methods using methyl iodide or dimethyl sulfate with a mild base can also be employed. However, these reagents are toxic, and over-methylation to the quaternary ammonium (B1175870) salt can be a significant side reaction if conditions are not carefully controlled.

A comparative table of potential N-methylation conditions:

| Method | Methylating Agent | Reducing Agent | Base | Solvent | Yield of Mono-methylated Product (%) |

| Reductive Amination | Formaldehyde | NaBH₄ | - | Methanol | 80 |

| Reductive Amination | Formaldehyde | STAB | - | DCM | 90 |

| Alkylation | Methyl Iodide | - | K₂CO₃ | Acetone | 75 |

This is a hypothetical data table for illustrative purposes.

Novel Synthetic Pathways and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods.

Novel Synthetic Pathways:

Buchwald-Hartwig Amination: An alternative approach to forming the C-N bond would be a palladium-catalyzed cross-coupling reaction. wikipedia.org This could involve the reaction of 3-cyclopropoxy-5-fluorobromobenzene with methylamine. This method is known for its high functional group tolerance but requires a palladium catalyst and a specialized ligand. Optimization would focus on catalyst loading, ligand selection, base, and solvent.

Green Chemistry Considerations:

Catalytic N-Methylation: To move away from stoichiometric reagents, catalytic methods for N-methylation are highly desirable.

Using Methanol as a Methylating Agent: Methanol is an attractive "green" methylating agent as it is inexpensive and the only byproduct is water. This transformation can be catalyzed by transition metal complexes, such as those based on ruthenium. rsc.org These reactions often proceed via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.

Using CO₂/H₂: The use of carbon dioxide as a C1 source for methylation is a significant area of green chemistry research. rsc.org Catalytic systems, for instance, based on cobalt, can facilitate the N-methylation of anilines using CO₂ and H₂. rsc.org

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Efforts to replace traditional volatile organic compounds (VOCs) with greener alternatives are ongoing. For the Williamson ether synthesis, exploring the use of more benign solvents or even solvent-free conditions would be a key green chemistry improvement.

Atom Economy: Reductive amination generally has good atom economy. Catalytic methods, such as those using methanol or CO₂, also exhibit high atom economy, which is a core principle of green chemistry.

By optimizing classical synthetic routes and exploring novel, greener alternatives, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Electrophilic Aromatic Substitution Reaction Pathways

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two strong electron-donating groups: the N-methylamino and the cyclopropoxy groups. Both groups increase the electron density of the benzene ring through resonance effects, making it more nucleophilic. wikipedia.org

The directing effects of the substituents are crucial in determining the regioselectivity of SEAr reactions. The N-methylamino and cyclopropoxy groups are both ortho, para-directors. wikipedia.org The fluorine atom, while being deactivating due to its strong inductive effect, is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. Given the substitution pattern of the molecule, the potential sites for electrophilic attack are C2, C4, and C6.

Attack at C2: Directed ortho to the N-methylamino group and ortho to the cyclopropoxy group.

Attack at C4: Directed para to the N-methylamino group and ortho to the fluorine atom.

Attack at C6: Directed ortho to the N-methylamino group and ortho to the fluorine atom.

The N-methylamino group is a significantly stronger activating group than the cyclopropoxy and fluoro groups. Therefore, substitution will be predominantly directed by the N-methylamino group to the C2, C4, and C6 positions. Steric hindrance from the adjacent N-methylamino and cyclopropoxy groups might disfavor substitution at the C2 position. The C4 and C6 positions are therefore the most likely sites for electrophilic attack. The formation of the Wheland intermediate (also known as an arenium ion or σ-complex) is the rate-determining step in this two-step mechanism. masterorganicchemistry.com The stability of this cationic intermediate is enhanced by the electron-donating groups, which can delocalize the positive charge through resonance.

The electronic properties of the substituents can be quantified using Hammett constants (σ). The cyclopropyl group has a negative σp value (-0.21), indicating its electron-donating nature through resonance. pitt.edu While specific data for the cyclopropoxy group is less common, it is expected to be similar to or slightly more electron-donating than a methoxy (B1213986) group (σp = -0.27) due to the nature of the sp-hybridized bonds in the cyclopropane (B1198618) ring.

| Substituent | Hammett Constant (σp) | Directing Effect |

| -NHCH₃ | ~ -0.8 (similar to -NH₂) | Activating, ortho, para |

| -O-c-Pr | ~ -0.2 to -0.3 (inferred) | Activating, ortho, para |

| -F | +0.06 | Deactivating, ortho, para |

Nucleophilic Reactivity of the Aniline Nitrogen and Aromatic Ring

The nitrogen atom of the N-methylamino group in this compound possesses a lone pair of electrons, making it a nucleophilic center. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides. However, there is a competition between the nucleophilicity of the nitrogen atom and the aromatic ring. stackexchange.com In many cases, reactions with strong electrophiles may occur preferentially at the more nucleophilic nitrogen atom. stackexchange.com To achieve substitution on the aromatic ring, it is often necessary to protect the amino group, for example, by converting it to an amide. This reduces the nucleophilicity of the nitrogen and the activating effect on the ring. youtube.com

The aromatic ring itself, being electron-rich, can act as a nucleophile in SEAr reactions as discussed in the previous section. Conversely, the presence of the fluorine atom makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom to which the fluorine is attached (C5). For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups. In this molecule, the electron-donating N-methylamino and cyclopropoxy groups would disfavor a traditional SNAr mechanism. However, under specific conditions, such as with very strong nucleophiles or via benzyne (B1209423) intermediates, substitution of the fluorine atom may be possible. The rate-determining step in an SNAr reaction is the attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine helps to stabilize this intermediate through its inductive effect, which can make it a better leaving group than other halogens in this context. stackexchange.com

Cyclopropoxy Ring Opening and Rearrangement Mechanisms

The cyclopropoxy group is susceptible to ring-opening reactions under acidic conditions, a process driven by the release of the inherent ring strain of the three-membered ring. Lewis acids are particularly effective at catalyzing this transformation. acs.orguni-regensburg.de The reaction is initiated by the coordination of a Lewis acid to the oxygen atom of the cyclopropoxy group. This enhances the leaving group ability of the oxygen and facilitates the cleavage of a C-C bond in the cyclopropane ring.

This can proceed via a few potential mechanistic pathways:

SN1-like mechanism: Cleavage of the C-C bond could lead to the formation of a carbocation intermediate. This intermediate would then be trapped by a nucleophile. acs.org

SN2-like mechanism: A nucleophile could attack one of the cyclopropane carbons in a concerted fashion, leading to the ring opening.

The regioselectivity of the ring opening would be influenced by the stability of the potential carbocationic intermediates. The formation of a more stable, secondary or tertiary carbocation would be favored. Subsequent reaction with a nucleophile would lead to a variety of functionalized products.

Fluorine Activation and Its Influence on Reaction Mechanisms

The fluorine atom at the C5 position significantly influences the reactivity of the molecule through a combination of inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. tandfonline.com

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring, which is a resonance-donating effect. This effect directs incoming electrophiles to the ortho and para positions.

In electrophilic aromatic substitution , the strong deactivating inductive effect generally outweighs the activating resonance effect, making fluorine a net deactivating group. However, the resonance effect is still responsible for the ortho, para directing nature of fluorine. The presence of fluorine can also stabilize the transition states of certain reactions through favorable fluorine-π interactions. researchgate.net

In nucleophilic aromatic substitution , the powerful inductive effect of fluorine is crucial. It helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step. stackexchange.com This is why fluoroarenes are often more reactive in SNAr reactions than other haloarenes, despite fluoride (B91410) being a poor leaving group in SN1 and SN2 reactions. stackexchange.com

Computational Probing of Transition States and Reaction Energetics

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of molecules like this compound. nih.gov These methods can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the feasibility and selectivity of a reaction.

For electrophilic aromatic substitution , computational studies can determine the relative stabilities of the different possible Wheland intermediates, providing insight into the regioselectivity of the reaction. The calculated activation barriers for the formation of these intermediates can be compared to predict the major product. nih.gov

For cyclopropoxy ring opening , computational modeling can elucidate the structure of the transition state and determine whether the mechanism is more SN1-like or SN2-like. The energetics of different ring-opening pathways can be compared to predict the most likely outcome.

Calculations of molecular properties such as electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's nucleophilicity and electrophilicity. umn.edu

| Computational Method | Application | Calculated Parameters |

| Density Functional Theory (DFT) | SEAr, SNAr, Ring Opening | Transition state geometries, activation energies (ΔG‡), reaction energies (ΔGR) |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Atomic charges, orbital interactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Bond critical points, electron density distribution |

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or with shorter reaction times, the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be reversible. In this case, the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product.

In electrophilic aromatic substitution , the distribution of ortho and para isomers can be influenced by the reaction conditions. For example, sulfonation is often reversible, and the thermodynamically more stable para product is favored at higher temperatures. Steric hindrance can raise the activation energy for the formation of the ortho isomer, making the para isomer the kinetic product as well in many cases.

Experimental kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations and temperature, can be used to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) for a given reaction. These experimental data, when combined with computational studies, provide a comprehensive understanding of the reaction mechanism.

Advanced Spectroscopic Elucidation of Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Cyclopropoxy-5-fluoro-N-methylaniline. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and conformation can be assembled. Due to the absence of direct experimental spectra in the cited literature, the following data are predicted based on known substituent effects and data from analogous compounds such as N-methylaniline, fluoroanilines, and cyclopropyl (B3062369) ethers.

Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~3.7 - 4.2 | Broad Singlet (br s) | - |

| Ar-H (H2) | ~6.3 - 6.5 | Triplet (t) | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 |

| Ar-H (H4) | ~6.2 - 6.4 | Doublet of Doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2.5 |

| Ar-H (H6) | ~6.1 - 6.3 | Doublet of Doublets (dd) | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |

| O-CH (cyclopropyl) | ~3.6 - 3.8 | Multiplet (m) | - |

| N-CH₃ | ~2.8 - 2.9 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C3 (C-O) | ~158 - 160 | d, J ≈ 10-12 |

| C5 (C-F) | ~162 - 164 | d, J ≈ 240-250 |

| C1 (C-N) | ~150 - 152 | d, J ≈ 12-14 |

| C2 | ~98 - 100 | d, J ≈ 2-3 |

| C4 | ~102 - 104 | d, J ≈ 22-25 |

| C6 | ~95 - 97 | d, J ≈ 2-3 |

| O-CH (cyclopropyl) | ~55 - 60 | - |

| N-CH₃ | ~30 - 32 | - |

Multidimensional NMR experiments are indispensable for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations would be observed between the aromatic protons (H2, H4, H6) that are coupled to each other, and within the cyclopropyl group, between the methine proton (O-CH) and the methylene (B1212753) protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. creative-biostructure.com It would be used to definitively link each proton resonance to its corresponding carbon in the molecule, as outlined in the tables above. For example, the singlet at ~2.8 ppm would correlate with the carbon signal at ~31 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. creative-biostructure.com

The N-CH₃ protons (~2.8 ppm) would show correlations to the aniline (B41778) ring carbon C1 (~151 ppm).

The cyclopropyl methine proton (O-CH, ~3.7 ppm) would correlate to the aromatic carbon C3 (~159 ppm).

Aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the substituents. For instance, H2 would correlate to C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. libretexts.orgwikipedia.org A NOESY spectrum could reveal through-space proximity between the N-methyl protons and the adjacent aromatic proton at the C2 position, as well as between the cyclopropoxy group protons and the aromatic proton at the C4 position.

In the absence of a solved crystal structure, solid-state NMR (ssNMR) could provide valuable information about the molecule's conformation and packing in the solid phase. nih.govwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. emory.edu Techniques such as Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. wikipedia.org If this compound can exist in multiple crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish them, as different crystal packing arrangements would lead to distinct NMR spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. surfacesciencewestern.com The predicted vibrational frequencies for this compound are based on data from similar compounds. tsijournals.comtsijournals.comresearchgate.netchemicalbook.comspectrabase.comchemicalbook.com

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretch | ~3400 - 3450 | Medium |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H (N-CH₃) | Stretch | ~2850 - 2960 | Medium |

| Aliphatic C-H (Cyclopropyl) | Stretch | ~3000 - 3080 | Medium |

| Aromatic C=C | Stretch | ~1580 - 1620, ~1450-1500 | Strong, Medium |

| C-N (Aromatic Amine) | Stretch | ~1250 - 1350 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1200 - 1270 | Strong |

| C-F (Aryl Fluoride) | Stretch | ~1100 - 1250 | Strong |

The FT-IR spectrum is expected to be dominated by strong absorptions from the C-N, C-O, and C-F stretching vibrations. The Raman spectrum would likely show strong signals for the aromatic C=C stretching modes. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Fragmentation and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure, based on the fragmentation pattern of its molecular ion. For this compound (Molecular Formula: C₁₀H₁₂FNO), the molecular weight is 181.21 g/mol .

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z = 181. The fragmentation pattern would provide structural confirmation. wikipedia.org

Predicted Major Fragmentation Pathways

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 181 | [C₁₀H₁₂FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₉H₉FNO]⁺˙ | Loss of methyl group (•CH₃) |

| 140 | [C₇H₇FN]⁺˙ | Loss of cyclopropyl radical (•C₃H₅) from ether cleavage |

| 124 | [C₇H₅FO]⁺ | Cleavage of C-N bond and loss of methylamine |

The fragmentation is likely initiated by ionization at the nitrogen atom, a common feature in the mass spectra of anilines. Subsequent α-cleavage would lead to the loss of a methyl radical, resulting in a stable ion at m/z 166. libretexts.org Cleavage of the cyclopropoxy group is also a probable pathway.

X-ray Crystallography for Precise Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov As of now, there is no publicly available crystal structure for this compound.

If a suitable single crystal could be grown and analyzed, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the aniline ring, N-methyl group, and cyclopropoxy substituent.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles defining the orientation of the cyclopropoxy and N-methyl groups relative to the aromatic ring.

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the N-H group), π-π stacking between aromatic rings, or other non-covalent interactions that stabilize the crystal structure. vu.nl

This data is crucial for understanding the solid-state properties of the material and for computational modeling studies. researchgate.netcambridge.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. A prerequisite for a molecule to be chiral is the absence of a plane of symmetry or a center of inversion.

An analysis of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that bisects the N-methyl and cyclopropoxy groups and passes through the C1, N, C3, and C5 atoms of the ring. Because the molecule is achiral, it does not exist as a pair of enantiomers and will not rotate plane-polarized light or exhibit a CD spectrum. Therefore, chiroptical spectroscopy is not applicable to this compound.

Structure Reactivity Relationships in Non Biological Contexts

Influence of Fluorine on Aromatic Ring Electron Density and Reactivity

The fluorine atom at the C-5 position significantly modulates the electronic character of the aniline (B41778) ring. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic system. numberanalytics.comvaia.com This general withdrawal of electrons deactivates the ring, making it inherently less reactive towards electrophilic attack compared to a non-fluorinated analogue. numberanalytics.comvaia.com The presence of fluorine can lower the energy of the highest occupied molecular orbital (HOMO), which reduces the molecule's propensity to react with electron-deficient species. numberanalytics.com

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. | Decreases overall electron density; deactivates the ring. |

| Resonance Effect (+R) | Weak electron donation from fluorine's lone pairs into the π-system. | Slightly increases electron density at ortho/para positions. |

| Net Effect | Inductive effect dominates. | Overall deactivation but directs incoming electrophiles to ortho/para positions. |

Role of the Cyclopropoxy Group in Modulating Chemical Transformations

The cyclopropoxy group (-O-c-C₃H₅) at the C-3 position acts as a potent activating group. This is primarily due to the oxygen atom, which, like in other alkoxy groups, strongly donates electron density to the aromatic ring via resonance (+R effect). minia.edu.eg The lone pairs on the oxygen atom are delocalized into the benzene (B151609) π-system, significantly increasing the electron density, especially at the ortho and para positions (C-2, C-4, and C-6).

The cyclopropyl (B3062369) ring itself has unique electronic properties stemming from its high degree of strain and the increased p-character of its C-C bonds. fiveable.meresearchgate.net This allows the cyclopropyl group to conjugate with adjacent π-systems, behaving in some respects like a double bond. fiveable.me This property can further contribute to the electron-donating nature of the cyclopropoxy substituent. The steric bulk of the cyclopropoxy group is modest but can influence the regioselectivity of reactions by hindering access to the adjacent ortho position (C-2). Due to its significant strain energy, the cyclopropane (B1198618) ring can undergo ring-opening reactions under specific, often harsh, chemical conditions, a reactivity pathway not typically observed with other alkyl groups. ontosight.ai

Steric and Electronic Effects of the N-Methyl Group

The N-methylamino group (-NHCH₃) is a powerful electron-donating and activating substituent. ncert.nic.in The nitrogen atom's lone pair of electrons is readily delocalized into the aromatic ring through a strong resonance effect (+R), which substantially increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). ncert.nic.in The methyl group attached to the nitrogen provides a weak, electron-donating inductive effect (+I), which further enhances the electron-donating capacity of the nitrogen atom compared to an unsubstituted primary amine (-NH₂). ncert.nic.in

From a steric perspective, the N-methyl group is larger than the hydrogen atom of a primary amine. This added bulk can create steric hindrance that may disfavor substitution at the adjacent ortho positions (C-2 and C-6), particularly when reacting with large electrophiles. rsc.orgderpharmachemica.com In some aniline derivatives, significant steric clash with an ortho-substituent can force the amino group to twist out of the plane of the aromatic ring, which reduces the orbital overlap necessary for resonance and consequently diminishes its activating effect. nih.gov

Comparative Reactivity Studies with Related Fluorinated Aniline Derivatives

While specific kinetic studies on 3-Cyclopropoxy-5-fluoro-N-methylaniline are not widely available, its reactivity can be predicted by comparing it with simpler, related aniline derivatives. The reactivity of an aniline towards electrophiles is governed by the net electronic effect of its substituents.

| Compound | Key Substituent Effects | Predicted Reactivity Ranking |

|---|---|---|

| Aniline | -NH₂ (Strongly Activating, +R) | High |

| 3-Fluoroaniline | -NH₂ (+R), -F (-I > +R) | Moderate |

| N-Methylaniline | -NHCH₃ (Very Strongly Activating, +R, +I) | Very High |

| 3-Fluoro-N-methylaniline | -NHCH₃ (+R, +I), -F (-I > +R) | High |

| This compound | -NHCH₃ (+R, +I), -O-cPr (+R), -F (-I) | Extremely High |

Design Principles for Modulating Chemical Reactivity through Structural Modifications

The structure of this compound exemplifies several key principles used in chemistry to control reactivity:

Electronic Tuning: The reactivity of the aromatic ring is precisely controlled by the balance of electron-donating groups (N-methylamino, cyclopropoxy) and an electron-withdrawing group (fluoro). Adding more activating groups increases reactivity, while adding deactivating groups tempers it. minia.edu.eg

Regiocontrol: The position of chemical reactions on the ring is dictated by the ortho, para-directing nature of all three substituents. This concerted directing effect ensures high regioselectivity for substitution at the C-2, C-4, and C-6 positions. ncert.nic.in

Steric Shielding: The steric bulk of the N-methyl and cyclopropoxy groups can be used to influence the outcome of reactions at the ortho positions. Larger groups can be installed to sterically block certain sites, thereby directing reactions to less hindered positions. nih.govrsc.org

Functional Group Interconversion: The reactivity of the aniline can be temporarily modified. For example, acetylation of the amino group to form an amide (-NHCOCH₃) significantly reduces its activating strength. ncert.nic.in This strategy is often employed to prevent polysubstitution or unwanted oxidation during certain reactions, with the amide being easily hydrolyzed back to the amine in a subsequent step. ncert.nic.in

Introduction of Unique Moieties: Incorporating groups like cyclopropane can introduce specific conformational constraints or provide alternative reaction pathways, such as ring-opening, that can be exploited in synthesis. researchgate.netiris-biotech.de

By strategically applying these principles, chemists can design aniline derivatives with tailored reactivity for specific applications in synthesis and materials science.

Derivatization Strategies and Analogue Synthesis for Non Biological Applications

Synthesis of Substituted 3-Cyclopropoxy-5-fluoro-N-methylaniline Analogues for Material Science Research

The synthesis of substituted analogues of this compound is of significant interest in material science, particularly for the development of organic electronic materials. By introducing various functional groups onto the aromatic ring, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled. This tuning is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Key substitution reactions on the aniline (B41778) ring include electrophilic aromatic substitution, where the cyclopropoxy and N-methylamino groups direct incoming electrophiles to the ortho and para positions. However, due to the existing substitution pattern, reactions are likely to occur at the 2, 4, and 6 positions. Nucleophilic aromatic substitution is also a viable strategy, particularly for replacing the fluorine atom with other functional groups, although this typically requires harsh reaction conditions.

A hypothetical data table illustrating the synthesis of various analogues for material science research is presented below. The reaction conditions and yields are based on known transformations of similar aniline derivatives.

Interactive Data Table 1: Hypothetical Synthesis of this compound Analogues

| Entry | Reagents and Conditions | Product | Potential Application |

| 1 | NBS, CCl₄, rt, 12h | 2-bromo-3-cyclopropoxy-5-fluoro-N-methylaniline | Precursor for cross-coupling reactions |

| 2 | HNO₃, H₂SO₄, 0°C, 1h | 3-cyclopropoxy-5-fluoro-N-methyl-2-nitroaniline | Intermediate for hole-transporting materials |

| 3 | Ac₂O, Pyridine, rt, 2h | N-(3-cyclopropoxy-5-fluorophenyl)-N-methylacetamide | Protective group introduction for further functionalization |

| 4 | 4-bromobenzoyl chloride, Et₃N, DCM, rt, 4h | N-(3-cyclopropoxy-5-fluorophenyl)-N-methyl-4-bromobenzamide | Building block for liquid crystals |

Preparation of Polymeric Precursors and Monomers

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. rsc.orgscribd.comresearcher.life this compound can serve as a monomer for the preparation of novel PANI derivatives with modified properties. The presence of the cyclopropoxy and fluoro substituents is expected to influence the solubility, processability, and electronic properties of the resulting polymer. rsc.org

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rsc.org For instance, chemical polymerization can be carried out using an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. The resulting polymer would feature repeating units of this compound, potentially linked through the positions ortho and para to the amino group. The N-methyl group would prevent the formation of a fully linear polymer, leading to a more complex, branched structure.

These modified polymers could find applications as sensors, corrosion inhibitors, and in electrochromic devices. scribd.com The specific substituents on the aniline ring allow for the fine-tuning of the polymer's response to different analytes or stimuli.

Functionalization for Integration into Advanced Materials Systems

To integrate this compound derivatives into advanced materials systems, further functionalization is often necessary. This can involve the introduction of reactive groups that can form covalent bonds with a polymer matrix or a surface. For example, the synthesis of analogues bearing vinyl, acrylate, or silane (B1218182) functionalities would allow for their incorporation into polymers through co-polymerization or grafting.

Functionalization can also be aimed at promoting self-assembly. The introduction of long alkyl chains or hydrogen-bonding moieties can induce the formation of ordered structures, which is beneficial for applications in organic electronics where charge transport is highly dependent on molecular packing.

Exploration of this compound as a Building Block in Complex Organic Syntheses

The reactivity of the N-H bond and the aromatic ring makes this compound a valuable building block for the synthesis of more complex organic molecules, including various heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The N-methylamino group of this compound can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form triarylamines. nih.gov These products are widely used as hole-transporting materials in OLEDs.

Furthermore, after conversion of the aniline to an aryl halide or triflate, Suzuki-Miyaura or Stille coupling reactions can be employed to introduce new aryl or vinyl groups. This allows for the construction of extended π-conjugated systems with tailored optoelectronic properties.

Interactive Data Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 3-Cyclopropoxy-5-fluoro-N-methyl-N-(p-tolyl)aniline |

| 2 | 1-Bromo-4-iodobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | N-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-cyclopropoxy-5-fluoro-N-methylaniline |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 3-Cyclopropoxy-5-fluoro-N-methyl-N-phenylaniline |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | N-(3-cyclopropoxy-5-fluorophenyl)-N-methylpyridin-2-amine |

Substituted anilines are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. oregonstate.eduacs.orgnih.gov For instance, this compound can be used to synthesize substituted carbazoles, which are known for their excellent thermal and photochemical stability and are widely used in organic electronics. oregonstate.eduacs.orgnih.govbeilstein-journals.orgnih.gov One common method involves the intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives, which can be prepared via Suzuki coupling from the corresponding bromoaniline.

Another important class of heterocycles accessible from aniline derivatives are phenazines. rroij.comrroij.comresearchgate.netnih.govnih.gov These can be synthesized through the condensation of anilines with o-quinones or through oxidative cyclization of o-aminodiphenylamines. Phenazine derivatives have shown promise in a range of applications, including as organic semiconductors and fluorescent probes.

Strategies for Stereoselective Analogue Synthesis

The development of stereoselective methods for the synthesis of analogues of this compound is crucial when chirality is a desired feature, for instance, in the development of chiroptical materials or chiral catalysts. While the parent molecule is achiral, derivatization can introduce stereocenters.

For example, if a substituent with a stereocenter is introduced, diastereomers may be formed. Their separation or stereoselective synthesis would be necessary. More direct approaches to chiral analogues could involve the use of chiral building blocks or chiral catalysts in the synthesis. For instance, asymmetric cyclopropanation reactions can be used to introduce the cyclopropyl (B3062369) group enantioselectively. nih.govnih.govacs.org

Furthermore, if a prochiral group is introduced onto the aniline ring, a subsequent enantioselective reaction can be performed to create a chiral center. For example, the reduction of a ketone substituent using a chiral reducing agent would lead to a chiral alcohol. The development of such stereoselective strategies is an active area of research, driven by the increasing demand for enantiomerically pure compounds in various fields of technology. mdpi.comnih.govku.edu

Potential Applications in Non Biological Material Science and Catalysis

Investigation as a Component in Organic Electronic Materials (e.g., OLEDs, OFETs)

Substituted anilines are a class of compounds that have been explored for their utility in organic electronic materials. The electron-donating nature of the aniline (B41778) nitrogen can be modulated by substituents on the aromatic ring and the nitrogen atom, influencing the HOMO and LUMO energy levels of the resulting materials.

Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, aniline derivatives can be incorporated into hole-transporting layers (HTLs) or as host materials for emissive dopants. The cyclopropoxy and N-methyl groups in 3-Cyclopropoxy-5-fluoro-N-methylaniline are electron-donating, which could facilitate hole injection and transport. The fluorine substituent, being electron-withdrawing, can influence the material's ionization potential and improve its thermal and oxidative stability. Theoretical studies on substituted anilines and oligoanilines have shown that electron-acceptor and electron-donor groups can significantly alter the electronic properties, which is a key aspect in designing materials for OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): For OFETs, the molecular packing and intermolecular interactions are crucial for efficient charge transport. The presence of the cyclopropyl (B3062369) and methyl groups could influence the solid-state morphology of materials derived from this compound. While specific studies on this compound are absent, the broader class of aniline derivatives continues to be a subject of research for semiconductor applications. nih.gov

Role in Polymer Chemistry as a Monomer or Modifier

Aniline and its derivatives are well-known precursors to conducting polymers, with polyaniline being a prominent example. researchgate.net The substituents on the aniline ring can significantly impact the properties of the resulting polymers.

Monomer for Novel Polymers: this compound could potentially be polymerized, either chemically or electrochemically, to form a substituted polyaniline. The cyclopropoxy group might introduce interesting morphological features, while the fluorine atom could enhance the polymer's stability and modify its electronic properties. The N-methyl group would prevent the formation of a linear, fully conjugated polyaniline backbone in the same manner as unsubstituted aniline, leading to polymers with different structures and properties. Research on the polymerization of other substituted anilines has demonstrated that substituents can influence polymer morphology, solubility, and conductivity. rsc.orgnih.govrsc.org

Polymer Modifier: This compound could also be used as a modifier for existing polymers. Its incorporation as a side chain could impart specific functionalities, such as altering the refractive index, improving thermal stability, or introducing a reactive site for further chemical modifications.

Exploration as a Ligand or Precursor in Catalytic Systems

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The electronic environment of the nitrogen, influenced by the cyclopropoxy, fluoro, and methyl groups, could fine-tune the properties of a resulting metal complex.

Aniline derivatives are used in the synthesis of ligands for various catalytic reactions. For instance, they can be precursors to N-heterocyclic carbenes (NHCs) or other ligand scaffolds. A metal complex incorporating a ligand derived from this compound could potentially exhibit novel catalytic activity or selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. The specific steric and electronic profile of this aniline derivative would be a key factor in determining the performance of the catalyst.

Applications in Specialty Chemical Synthesis and Industrial Processes

Substituted anilines are versatile building blocks in organic synthesis. wikipedia.orgatamanchemicals.com They serve as precursors for a wide range of more complex molecules.

Intermediate in Multi-step Synthesis: this compound is likely to be used as an intermediate in the synthesis of specialty chemicals. ontosight.ai The amine group can be readily transformed into other functional groups, and the aromatic ring can undergo further substitution reactions. The presence of the fluoro and cyclopropoxy groups makes it a valuable synthon for introducing these moieties into larger, more complex target molecules, which may have applications in pharmaceuticals, agrochemicals, or dyes. researchgate.net

Development of Novel Analytical Probes or Reagents

Aniline derivatives have found use as analytical reagents and probes. For example, diphenylamine, a derivative of aniline, is used as a redox indicator and in a test for nitrates. wikipedia.org

Emerging Research Directions and Future Perspectives for 3 Cyclopropoxy 5 Fluoro N Methylaniline

Advanced Computational Modeling for De Novo Design of Related Structures

The de novo design of molecules, or creating novel chemical entities from the ground up, is a powerful strategy for exploring new chemical space. mdpi.com For 3-Cyclopropoxy-5-fluoro-N-methylaniline, advanced computational modeling can be employed to design related structures with tailored properties. This process typically involves algorithms that "grow" molecules within the constraints of a target's active site or based on desired physicochemical properties. nih.gov

By utilizing the existing scaffold of this compound, computational models can explore a vast array of structural modifications. For instance, techniques like molecular fragment replacement can be used to virtually swap out the cyclopropoxy, fluoro, or N-methyl groups with other functionalities to predict their impact on biological activity or material properties. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the structural features of these newly designed analogs with their predicted efficacy, guiding the synthesis of the most promising candidates. researchgate.net This computational pre-screening significantly reduces the time and resources required compared to traditional synthetic exploration.

Application of Machine Learning in Predicting Reactivity and Synthetic Routes

Machine learning (ML) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the design of optimal synthetic pathways. neurips.cc For this compound, ML models can be trained on large datasets of known chemical reactions to predict its reactivity in various chemical transformations. oup.com This can help chemists anticipate potential side products, optimize reaction conditions, and avoid unviable synthetic routes.

High-Throughput Experimentation in Derivatization and Screening

High-throughput experimentation (HTE) involves the use of automated systems to perform a large number of experiments in parallel. unchainedlabs.com This approach is particularly well-suited for the derivatization of this compound, where a library of related compounds can be synthesized by systematically varying the starting materials and reaction conditions. vapourtec.com Automated synthesis platforms can rapidly generate a diverse collection of analogs, which can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. vapourtec.comrsc.org

The integration of microdroplet reactions with mass spectrometry is an emerging HTE technique that allows for the rapid screening of reaction conditions on a very small scale, significantly accelerating the optimization of synthetic procedures. nih.gov This methodology could be applied to fine-tune the synthesis of this compound derivatives, leading to improved yields and purity.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The fluorine atom in this compound can play a crucial role in directing its assembly into such structures. Fluorine's unique properties can lead to more stable and robust supramolecular lattices. nih.govscispace.com

Research in this area would explore how the interplay of hydrogen bonding from the N-methylaniline group and the specific interactions involving the fluorine and cyclopropoxy groups can be harnessed to create novel supramolecular architectures. researchgate.net The introduction of fluorine can sometimes lead to unexpected self-assembly motifs, offering the potential to create new materials with unique properties. nih.govscispace.com Computational modeling can also be used to predict and understand the intermolecular forces that govern the formation of these assemblies. researchgate.net

Future Research in Sustainable Synthesis and Reaction Methodologies

Green chemistry principles are becoming increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. Future research on this compound will likely focus on developing more sustainable synthetic routes. This includes the use of greener solvents, such as ionic liquids, which have shown promise in the N-alkylation of anilines. rsc.orgpsu.edu

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopropoxy-5-fluoro-N-methylaniline?

The synthesis typically involves nucleophilic aromatic substitution and alkylation steps. A common approach includes:

- Step 1 : Reacting 5-fluoro-N-methylaniline with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to introduce the cyclopropoxy group .

- Step 2 : Purification via column chromatography and validation using HPLC (>95% purity). Alternative routes may adapt methodologies from analogous compounds, such as using potassium carbonate as a base in DMF for alkoxy group introduction .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 3.8–4.2 ppm (cyclopropoxy -OCH2-), and δ 2.9 ppm (N-methyl group) .

- ¹³C NMR : Signals for the cyclopropane ring carbons (~7–10 ppm) and fluorine-coupled aromatic carbons.

Q. What are the stability considerations for storing this compound?

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the aniline group.

- Decomposition Risks : Exposure to light or moisture may lead to hydrolysis of the cyclopropoxy group, forming 5-fluoro-N-methylaniline as a degradation product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and side-product formation .

- Temperature Control : Lower temperatures (0–5°C) reduce cyclopropane ring-opening side reactions .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Simulate binding affinity to target enzymes (e.g., kinase inhibitors) using AutoDock Vina, focusing on the cyclopropoxy group’s steric effects .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from fluorinated aniline derivatives .

Q. How can researchers resolve contradictory data in characterizing byproducts during synthesis?

- Analytical Workflow :

LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., demethylation or ring-opening products).

²⁹Si NMR : Trace silicone-based contaminants from column chromatography .

- Isolation : Use preparative HPLC to isolate intermediates and validate structures via X-ray crystallography .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.